molecular formula C15H12BrN5OS B2811601 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 1334373-71-5

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide

Cat. No.: B2811601
CAS No.: 1334373-71-5
M. Wt: 390.26
InChI Key: GOKUEATXCSMWTH-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C15H12BrN5OS and its molecular weight is 390.26. The purity is usually 95%.
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Biological Activity

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(4-bromophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, drawing from diverse sources.

Structural Characteristics

The molecular formula of this compound is C14H12BrN5OS, with a molecular weight of approximately 367.35 g/mol. Its structure features key functional groups including:

  • An imidazole ring : Known for its biological activity, particularly in enzyme inhibition.
  • A pyridazine moiety : Associated with various pharmacological properties.
  • A thioether linkage : Potentially enhancing lipophilicity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the pyridazine and imidazole rings through condensation reactions.
  • Introduction of the thioether linkage via nucleophilic substitution.
  • Acetylation to form the final acetamide structure.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

Anticancer Properties

Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, imidazole and pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Antimicrobial Activity

Preliminary investigations indicate potential antimicrobial properties. Compounds with structural similarities have been reported to exhibit activity against both bacterial and fungal strains. The presence of the imidazole ring is particularly noteworthy as it enhances the compound's ability to disrupt microbial cell membranes .

Enzyme Inhibition

The unique structural features allow for modulation of enzyme activity. Research suggests that this compound may interact with specific enzymes involved in disease processes, potentially leading to therapeutic applications in conditions such as inflammation and cancer .

Case Studies

Several studies have explored the biological activities of compounds with similar structures:

StudyCompoundActivityFindings
12-(6-(1H-imidazol-1-yl)pyridazin-3-yloxy)-N-(phenyl)acetamideCytotoxicityShowed significant inhibition of cell growth in cancer cell lines with IC50 values lower than standard drugs .
24-(6-amino-3,5-dicyano-pyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamideAnticonvulsantExhibited high efficacy in animal models, indicating potential for neurological applications.
3Thiazole-integrated analoguesAntimicrobialDemonstrated comparable activity to standard antibiotics against resistant bacterial strains .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(6-imidazol-1-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5OS/c16-11-1-3-12(4-2-11)18-14(22)9-23-15-6-5-13(19-20-15)21-8-7-17-10-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKUEATXCSMWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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